molecular formula C20H19F3N2O5 B11639246 4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B11639246
M. Wt: 424.4 g/mol
InChI Key: HAOXMWGSLQOXDJ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, benzoyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, including the formation of the diazinanone ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Diazinanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The hydroxyl, methoxy, benzoyl, and trifluoromethyl groups can be introduced through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the benzoyl group would yield a hydroxyl group.

Scientific Research Applications

4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one: can be compared with other diazinanone derivatives that have similar functional groups.

    Similar compounds: may include other trifluoromethyl-substituted diazinanones or benzoyl-substituted diazinanones.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H19F3N2O5

Molecular Weight

424.4 g/mol

IUPAC Name

4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C20H19F3N2O5/c1-10-3-5-11(6-4-10)17(27)15-16(12-7-8-13(26)14(9-12)30-2)24-18(28)25-19(15,29)20(21,22)23/h3-9,15-16,26,29H,1-2H3,(H2,24,25,28)

InChI Key

HAOXMWGSLQOXDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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